molecular formula C10H14O B13811860 Ethanone,1-(4-ethynylcyclohexyl)-

Ethanone,1-(4-ethynylcyclohexyl)-

Cat. No.: B13811860
M. Wt: 150.22 g/mol
InChI Key: LJMJVQQGVPHFMO-UHFFFAOYSA-N
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Description

Ethanone,1-(4-ethynylcyclohexyl)-, also known by its CAS number 503175-43-7, is an organic compound with the molecular formula C10H14O. This compound is characterized by the presence of an ethynyl group attached to a cyclohexyl ring, which is further connected to an ethanone group. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(4-ethynylcyclohexyl)- typically involves the reaction of 4-ethynylcyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction mechanism involves the acetylation of the hydroxyl group, resulting in the formation of the ethanone derivative.

Industrial Production Methods

Industrial production of Ethanone,1-(4-ethynylcyclohexyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using distillation and recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(4-ethynylcyclohexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The ethynyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethanone,1-(4-ethynylcyclohexyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone,1-(4-ethynylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone,1-(4-cyclohexylphenyl)-
  • Ethanone,1-(4-ethylphenyl)-
  • Ethanone,1-(4-ethoxyphenyl)-

Comparison

Ethanone,1-(4-ethynylcyclohexyl)- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and properties

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-(4-ethynylcyclohexyl)ethanone

InChI

InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h1,9-10H,4-7H2,2H3

InChI Key

LJMJVQQGVPHFMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC(CC1)C#C

Origin of Product

United States

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